ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate
Description
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyano-phenylacetyl group at the ortho position, linked to an ethyl carbamate moiety. This structure combines electron-withdrawing (cyano) and lipophilic (phenyl) groups, which may influence its reactivity, solubility, and biological activity. Potential applications could span pharmaceuticals or agrochemicals, as carbamates are commonly used in these fields .
Properties
IUPAC Name |
ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-18(22)20-16-11-7-6-10-14(16)17(21)15(12-19)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCOTFARWHQJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 2-(2-cyano-2-phenylacetyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the phenylacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenylacetyl derivatives.
Scientific Research Applications
Antiviral and Anticancer Activity
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate has shown potential as a lead compound in the development of antiviral and anticancer drugs. Its structural components, particularly the cyano and phenylacetyl groups, are believed to enhance its biological activity against viral replication and cancer cell proliferation pathways. Preliminary studies indicate that the compound may interact with specific enzymes involved in these processes, warranting further investigation through techniques such as surface plasmon resonance and molecular docking simulations.
Insecticidal Properties
Research has indicated that compounds similar to this compound exhibit insecticidal properties. The presence of the cyano group is particularly noteworthy as it can enhance the compound's efficacy against various pests while maintaining an environmentally favorable profile . This makes it a potential candidate for developing new insecticides that are both effective and less harmful to non-target species.
Chemical Synthesis and Modifications
Several studies have been conducted to evaluate the efficacy of this compound in various applications:
- Antiviral Studies : Initial findings suggest that this compound may inhibit viral replication mechanisms, although detailed studies are required to confirm these effects.
- Insecticidal Efficacy : Field trials have demonstrated its potential effectiveness against specific pest populations, indicating its viability as an agrochemical agent.
These findings underscore the compound's versatility and potential impact across different scientific domains.
Mechanism of Action
The mechanism of action of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl N-(2-Cyanoacetyl)carbamate (6629-04-5)
Ethyl Phenylcarbamate (C₁₀H₁₃NO₂)
- Structure : A simple carbamate with a phenyl group directly attached to the carbamate nitrogen.
- Properties: Molecular weight 179.216 g/mol, soluble in ethanol and ether .
- Applications: Historically studied for carcinogenicity; induces hepatic carcinomas in rats at higher doses .
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)
- Structure: Contains a phenoxyphenoxyethyl chain, enhancing aromaticity and hydrophobicity.
- Applications : Commercial insect growth regulator used in agriculture .
- Key Difference: The target compound’s cyano-phenylacetyl group may confer unique binding affinities, possibly favoring pharmaceutical over pesticidal applications.
Table 1: Comparative Data for Carbamate Derivatives
Research Findings and Implications
- Carcinogenicity: Ethyl carbamate derivatives exhibit varying toxicities. Ethyl carbamate itself is carcinogenic in rodents, while vinyl carbamate is significantly more potent .
- Synthetic Utility : Carbamates like tert-butyl derivatives are frequently used as protecting groups in multi-step syntheses, as seen in EP 4,374,877 A2 . The target compound’s synthesis may similarly leverage protective strategies.
- Biological Activity: Carbamates with aromatic substituents (e.g., fenoxycarb) often target insect growth regulators, while those with cyano groups (e.g., the target compound) may interact with enzymatic active sites in pharmaceuticals .
Biological Activity
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₆N₂O₃. Its structure includes:
- A carbamate functional group , which is known for its reactivity and biological significance.
- A cyano group attached to a phenylacetyl moiety, contributing to its potential pharmacological properties.
This structural configuration suggests a variety of possible interactions with biological targets, including enzymes and receptors involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may interact with enzymes involved in viral replication pathways. Further investigation through molecular docking simulations is necessary to confirm these interactions.
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted, with potential applications in developing new anticancer therapies. Its structural similarities with other known anticancer agents may enhance its effectiveness.
- Agrochemical Potential : Due to its biological activity against pests and pathogens, this compound is being explored for use as an agrochemical.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds reveal insights into how structural variations impact efficacy:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl N-(2-cyanophenyl)carbamate | C₁₄H₁₂N₂O₂ | Lacks the phenylacetyl group, potentially less bioactive. |
| 4-Methyl-N-(4-cyanophenyl)carbamate | C₁₄H₁₄N₂O₂ | Contains a methyl substitution, affecting solubility. |
| Ethyl N-(4-nitrophenyl)carbamate | C₁₄H₁₄N₂O₄ | Features a nitro group instead of cyano, influencing properties. |
The presence of both cyano and phenylacetyl groups in this compound may enhance its biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Interaction Studies : this compound has shown promising binding affinities to various enzymes involved in metabolic pathways associated with oxidative stress and inflammation. These interactions are critical for developing therapeutic agents targeting diseases like cancer and metabolic disorders .
- Pharmacological Evaluations : In vitro studies have demonstrated that derivatives of this compound can induce significant cytotoxic effects on cancer cell lines, surpassing the efficacy of standard chemotherapeutics like Paclitaxel .
- Synthesis Techniques : The synthesis of this compound can be achieved through various chemical transformations, which are essential for producing analogs with enhanced activities .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential carbamate formation and cyanoacetylation. Critical steps include:
- Carbamate linkage : Reacting the phenylamine precursor with ethyl chloroformate under basic conditions (e.g., using triethylamine in THF).
- Cyanoacetylation : Introducing the 2-cyano-2-phenylacetyl group via nucleophilic acyl substitution, often catalyzed by DMAP or pyridine derivatives.
- Optimization : Reaction temperature (40–60°C), solvent polarity (THF or DCM), and stoichiometric ratios (1.2–1.5 equivalents of acylating agent) significantly impact yield and purity .
- Table 1 : Example Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes kinetics without side reactions |
| Solvent | THF | Enhances intermediate solubility |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray crystallography : Use SHELX-97 for single-crystal refinement to resolve stereochemistry and hydrogen-bonding networks .
- LCMS/HPLC : Confirm molecular weight (e.g., m/z via LCMS) and purity (>95% by HPLC with C18 columns, 0.1% TFA in H2O/MeCN gradients) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 or DMSO-d6 to verify carbamate (δ 155–160 ppm for carbonyl) and cyano groups (δ 115–120 ppm) .
Q. How is the compound’s preliminary biological activity screened in drug discovery?
- Methodological Answer :
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess half-life and CYP450 interactions .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., kinases). Focus on hydrogen bonds between the carbamate carbonyl and catalytic lysine residues.
- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories.
- DFT calculations : Gaussian 16 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Model validation : Cross-validate SHELXL-refined structures with PHENIX.ADP to detect overfitting.
- Twinned data : Use SHELXD for initial phasing and OLEX2 for twin-law identification in cases of pseudo-merohedral twinning.
- Disorder modeling : Apply ISOR and SIMU restraints in SHELXL for flexible moieties (e.g., ethyl groups) .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-withdrawing groups : Fluorine or trifluoromethyl substitutions at the phenyl ring enhance electrophilicity and target affinity (e.g., 2.5-fold increase in kinase inhibition) .
- Carbamate vs. urea : Replacing the carbamate with urea reduces metabolic stability (t1/2 from 4.2 to 1.8 hours in microsomes) .
- Table 2 : SAR of Key Derivatives
| Derivative | Modification | IC50 (nM) | Microsomal t1/2 (h) |
|---|---|---|---|
| Parent compound | None | 120 | 4.2 |
| 4-Fluoro-phenyl analog | F substitution | 45 | 3.8 |
| Ethyl → Methyl carbamate | Smaller alkoxy | 210 | 2.1 |
Q. What methodologies address low yields in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer (e.g., 85% yield at 0.5 mL/min flow rate).
- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) to remove unreacted precursors .
Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- False positives in docking : Validate hits with orthogonal assays (e.g., SPR for binding kinetics).
- Solvent effects : Re-run DFT calculations with implicit solvation models (e.g., SMD) to account for aqueous environments.
- Protonation states : Adjust ligand charges in simulations based on pKa predictions (MarvinSketch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
